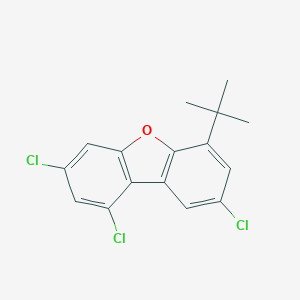

6-t-Butyl-1,3,8-trichlorodibenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-t-Butyl-1,3,8-trichlorodibenzofuran, also known as tBPCDF, is a synthetic chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs). It is a highly toxic chemical that has been identified as a persistent organic pollutant (POP) by the Stockholm Convention. The chemical structure of tBPCDF consists of three chlorine atoms and a butyl group attached to a dibenzofuran ring system.

Mecanismo De Acción

The toxic effects of 6-t-Butyl-1,3,8-trichlorodibenzofuran are primarily mediated through its interaction with the AhR pathway. Upon binding to the AhR, 6-t-Butyl-1,3,8-trichlorodibenzofuran activates a series of downstream signaling pathways that lead to the induction of genes involved in xenobiotic metabolism, inflammation, and cell proliferation. This can lead to the formation of DNA adducts and oxidative stress, which can ultimately result in cell death and tissue damage.

Efectos Bioquímicos Y Fisiológicos

Exposure to 6-t-Butyl-1,3,8-trichlorodibenzofuran can cause a range of biochemical and physiological effects in animals and humans. Studies have shown that 6-t-Butyl-1,3,8-trichlorodibenzofuran can induce oxidative stress, alter lipid metabolism, and disrupt hormonal signaling pathways. It can also cause liver damage, immune system suppression, and developmental abnormalities in exposed organisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TBPCDF is a useful tool for studying the mechanisms of AhR activation and its downstream effects. It can be used to investigate the role of AhR in various physiological processes, including xenobiotic metabolism, inflammation, and cell proliferation. However, the high toxicity of 6-t-Butyl-1,3,8-trichlorodibenzofuran limits its use in in vivo experiments, and alternative methods such as in vitro cell culture models may be necessary.

Direcciones Futuras

There are several areas of future research that could further our understanding of the toxicological properties of 6-t-Butyl-1,3,8-trichlorodibenzofuran. These include investigating the long-term effects of exposure to 6-t-Butyl-1,3,8-trichlorodibenzofuran on human health, developing alternative methods for studying AhR activation, and identifying potential therapeutic targets for mitigating the toxic effects of 6-t-Butyl-1,3,8-trichlorodibenzofuran. Additionally, further research is needed to understand the environmental fate and transport of 6-t-Butyl-1,3,8-trichlorodibenzofuran and other PCDFs, and to develop effective strategies for their remediation and management.

Conclusion

In conclusion, 6-t-Butyl-1,3,8-trichlorodibenzofuran is a highly toxic chemical that has been extensively studied for its toxicological properties and environmental impact. It is a potent AhR agonist that can induce a range of biochemical and physiological effects in exposed organisms. While 6-t-Butyl-1,3,8-trichlorodibenzofuran has proven useful for studying the mechanisms of AhR activation, its high toxicity limits its use in in vivo experiments. Future research is needed to further our understanding of the toxicological properties of 6-t-Butyl-1,3,8-trichlorodibenzofuran and to develop effective strategies for its remediation and management.

Métodos De Síntesis

The synthesis of 6-t-Butyl-1,3,8-trichlorodibenzofuran involves the reaction of 2,6-di-tert-butylphenol with trichloroacetyl chloride in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts reaction with phosgene to form the final product. The synthesis of 6-t-Butyl-1,3,8-trichlorodibenzofuran is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Aplicaciones Científicas De Investigación

TBPCDF has been extensively studied for its toxicological properties and environmental impact. It is a potent aryl hydrocarbon receptor (AhR) agonist that can induce a variety of toxic effects in animals and humans. Research has shown that 6-t-Butyl-1,3,8-trichlorodibenzofuran can cause liver damage, immune system suppression, and developmental abnormalities in exposed organisms. It has also been identified as a potential carcinogen and mutagen.

Propiedades

Número CAS |

125652-12-2 |

|---|---|

Nombre del producto |

6-t-Butyl-1,3,8-trichlorodibenzofuran |

Fórmula molecular |

C16H13Cl3O |

Peso molecular |

327.6 g/mol |

Nombre IUPAC |

6-tert-butyl-1,3,8-trichlorodibenzofuran |

InChI |

InChI=1S/C16H13Cl3O/c1-16(2,3)11-5-8(17)4-10-14-12(19)6-9(18)7-13(14)20-15(10)11/h4-7H,1-3H3 |

Clave InChI |

NEMXOMXYPDWFFE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |

SMILES canónico |

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |

Otros números CAS |

125652-12-2 |

Sinónimos |

6-t-butyl-1,3,8-triCDF 6-t-butyl-1,3,8-trichlorodibenzofuran |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.